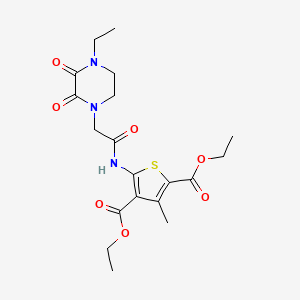![molecular formula C16H21N5O2S B2728220 2-Ethyl-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-09-7](/img/structure/B2728220.png)
2-Ethyl-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) delves into the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial effects against tested microorganisms. Some of these synthesized compounds exhibited notable antiurease and antilipase activities, indicating their potential for therapeutic applications (Başoğlu et al., 2013).
Antimicrobial Agents Development
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives and evaluated them for antimicrobial activity against a variety of bacterial and fungal strains. These compounds demonstrated significant activity, underscoring their potential as antimicrobial agents (Patel et al., 2012).
Azole Derivatives and Antimicrobial Activities
Another study by Başoğlu et al. (2013) focused on the design, synthesis, and antimicrobial activities of azole derivatives. This research highlighted the antimicrobial potential of newly synthesized compounds against various microorganisms, reinforcing the value of such derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-Inflammatory Activity Evaluation
Tozkoparan et al. (1999) explored the anti-inflammatory activities of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael Addition products. The study provided insights into the potential use of these compounds in treating inflammation, with some derivatives showing notable effectiveness (Tozkoparan et al., 1999).
Mechanism of Action
Furan derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Piperazine derivatives
The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Piperazine derivatives are often used in medicinal chemistry due to their wide range of biological activities .
Thiazole derivatives
The compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Thiazole derivatives have been found to exhibit a variety of biological activities .
Triazole derivatives
The compound has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their antifungal, antibacterial, and antitumor activities .
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-12-17-16-21(18-12)15(22)14(24-16)13(11-5-4-10-23-11)20-8-6-19(2)7-9-20/h4-5,10,13,22H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGSQOFGXTWIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)
![2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2728140.png)
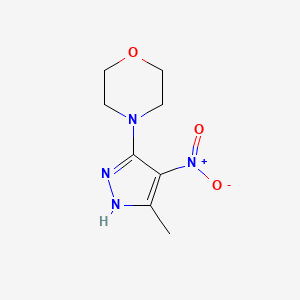
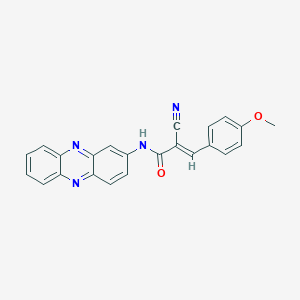
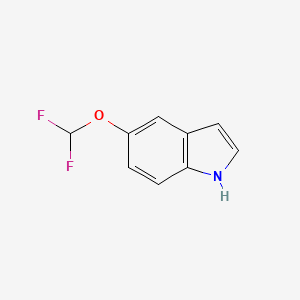
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)
![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2728146.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)
![3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2728152.png)
![ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2728153.png)
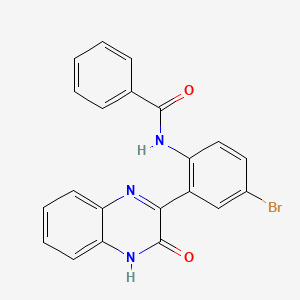
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-ethoxybenzoyl)piperazine](/img/structure/B2728158.png)
